1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol
Overview
Description
1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol is a complex organic compound that features a combination of chloro, fluoro, phenoxy, sulfonyl, and propanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-chloro-4-fluorotoluene under high-pressure ultraviolet lamp irradiation, followed by hydrolysis and nitration reactions . The resulting intermediate is then subjected to further reactions to introduce the sulfonyl and propanol groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol involves its interaction with specific molecular targets. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It may also interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4’-fluorobenzophenone: Shares the chloro and fluoro substituents but differs in the overall structure.
2-(4-Fluorophenoxy)-1-(2-hydroxy-4-methoxyphenyl)ethanone: Contains a similar phenoxy group but has different functional groups.
Uniqueness
1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its sulfonyl and propanol groups, in particular, provide versatility in chemical synthesis and biological interactions.
Properties
IUPAC Name |
1-(2-chloro-4-fluorophenoxy)-3-(4-methylphenyl)sulfonylpropan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClFO4S/c1-11-2-5-14(6-3-11)23(20,21)10-13(19)9-22-16-7-4-12(18)8-15(16)17/h2-8,13,19H,9-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMZLSSWWKLJBKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(COC2=C(C=C(C=C2)F)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClFO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401158769 | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478079-86-6 | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=478079-86-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloro-4-fluorophenoxy)-3-[(4-methylphenyl)sulfonyl]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401158769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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